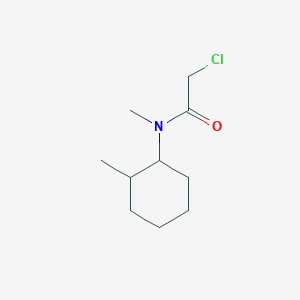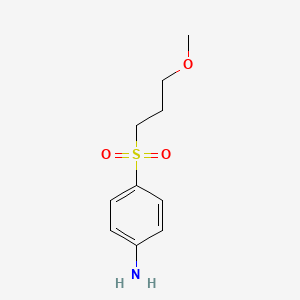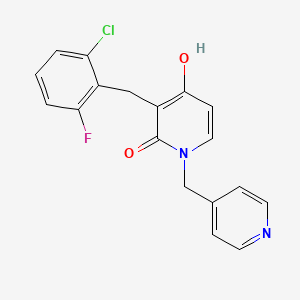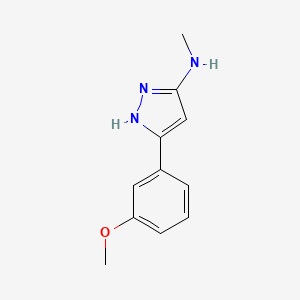
2-Chloro-5-(methanesulfinylmethyl)aniline
Vue d'ensemble
Description
“2-Chloro-5-(methanesulfinylmethyl)aniline” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of aniline, which is an organic compound widely used in the polymer, rubber, pharmaceutical, and dye industries .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(methanesulfinylmethyl)aniline” can be represented by the formula C8H10ClNOS . The structure includes a benzene ring with an amine (-NH2) group, a chloro (-Cl) group, and a methanesulfinylmethyl group attached to it .Applications De Recherche Scientifique
Dual Mer/c-Met Kinase Inhibition
This compound has been studied for its potential as a dual inhibitor of Mer and c-Met kinases, which are often overexpressed in various tumors . It’s part of a broader effort to design and synthesize aniline pyrimidine derivatives that can effectively treat cancer by targeting these kinases.
Anticancer Activity
The derivatives of 2-Chloro-5-(methanesulfinylmethyl)aniline have shown promising results in inhibiting the proliferation of cancer cells . This includes the ability to induce apoptosis and hinder the migration of cancer cells, making it a valuable candidate for anticancer drug development.
Pharmacological Applications
N-arylanthranilic acid derivatives, synthesized using compounds like 2-Chloro-5-(methanesulfinylmethyl)aniline , exhibit a range of pharmacological activities. These activities include antibacterial, anti-inflammatory, antimalarial, and anticancer properties .
Synthesis of N-phenylanthranilic Acid Derivatives
The compound is used in the synthesis of N-phenylanthranilic acid derivatives, which are important for their pharmacological properties. The synthesis process benefits from environmentally-friendly methods such as superheated water amination .
Analgesic and Anti-inflammatory Drugs
Derivatives of this compound are being explored for their use in powerful analgesic and nonsteroidal anti-inflammatory drugs. These drugs are crucial for treating conditions like osteoarthritis and rheumatoid arthritis .
Treatment of Neurodegenerative Diseases
There’s ongoing research into the use of 2-Chloro-5-(methanesulfinylmethyl)aniline derivatives for treating neurodegenerative and amyloid diseases. This is due to their potential anti-inflammatory and protective effects on neural tissues .
Propriétés
IUPAC Name |
2-chloro-5-(methylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(11)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVCKQHHQUIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methanesulfinylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)
